molecular formula C26H32O11 B211785 Bruceine A, dehydro- CAS No. 73435-47-9

Bruceine A, dehydro-

Cat. No. B211785
CAS RN: 73435-47-9
M. Wt: 520.5 g/mol
InChI Key: XNSDRSYXOLTAQT-VQRLCXRESA-N
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Description

Molecular Structure Analysis

The molecular structure of Bruceine A is complex and involves diverse intracellular signal transduction pathways . It is a quassic ester from bruceine javanica .


Chemical Reactions Analysis

Bruceine A has been found to have potent anti-inflammatory effects and provides significant protection against diabetic kidney disease in a diabetic mouse model . Specifically, Bruceine A is capable of binding to Gal-1, thereby inhibiting Gal-1 – initiated intracellular inflammatory signaling pathways under high-glucose stress .


Physical And Chemical Properties Analysis

Bruceine A is a natural quassinoid compound . It is extracted from the fruit of the Traditional Chinese Medicine Brucea javanica (L.) Merr . More detailed physical and chemical properties are not available in the search results.

Future Directions

Given that Galectin-1 (Gal-1) has a contributory role in inflammation and diabetic kidney disease (DKD) progression, Gal-1–targeted therapy can be of great value for DKD treatment . In the present work, Bruceine A (BA) was identified as a Gal-1 inhibitor that has potent anti-inflammatory effects and provides significant protection against DKD in a diabetic mouse model . This work is the first to demonstrate that BA is a Gal-1 inhibitor that has renoprotective effects, thus providing a new strategy for pharmacologic treatment of the leading cause of kidney failure diseases .

properties

IUPAC Name

methyl (2R,3R,6R,13R,14S,15R,16R,17R)-11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25(23(33)34-5)9-35-26(20)14(36-22(18)32)7-12-11(3)16(29)13(27)8-24(12,4)19(26)17(30)21(25)31/h8,10,14,17-21,27,30-31H,6-7,9H2,1-5H3/t14-,17-,18-,19-,20+,21+,24+,25+,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSDRSYXOLTAQT-VQRLCXRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C45C(C2(C=C(C1=O)O)C)C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H]3C45[C@@H]([C@]2(C=C(C1=O)O)C)[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(CO5)C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914881
Record name Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bruceine A, dehydro-

CAS RN

73435-47-9, 95660-29-0
Record name Dehydrobruceine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073435479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,2,10-trihydroxy-8,11a-dimethyl-4-[(3-methylbutanoyl)oxy]-5,9-dioxo-1,4,5,6a,7,9,11a,11b-octahydro-2H-11c,3-(epoxymethano)phenanthro[10,1-bc]pyran-3(3aH)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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